(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethanone moiety linked to a thiazolyl hydrazone group. The presence of the chlorophenyl group further enhances its chemical properties, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-phenylethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can trigger various biochemical pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
The presence of the chlorophenyl group in (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone imparts unique chemical properties, such as increased reactivity and potential bioactivity, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14ClN3S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14ClN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12+ |
InChI Key |
UPVNDJQRTTXLIG-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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